

Spectroscopic and Synthetic Profile of Salicylidene-2-aminopyridine: A Technical Guide

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Compound of Interest

Compound Name: Salicylidene2-aminopyridine

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This technical guide provides an in-depth overview of the spectroscopic properties of Salicylidene-2-aminopyridine, a significant Schiff base ligand in coordination chemistry. This document details the infrared (IR) and nuclear magnetic resonance (NMR) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Salicylidene-2-aminopyridine.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3434	O-H stretch (phenolic)
1613	C=N stretch (imine)
1589	C=C stretch (aromatic)
1278	C-O stretch (phenolic)
1256	C-N stretch
1148	In-plane C-H bend (aromatic)
993	Out-of-plane C-H bend (aromatic)
915	
845	
790	
732	
578	

Table 1: Infrared spectral data of Salicylidene-2-aminopyridine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
13.40	s	1H	O-H (phenolic)
9.41	s	1H	CH=N (imine)
6.91-8.49	m	8H	Aromatic protons

Table 2: ¹H NMR spectral data of Salicylidene-2-aminopyridine in deuterated chloroform.[1]

¹³C NMR Data

Experimental ¹³C NMR data for Salicylidene-2-aminopyridine is not readily available in the reviewed literature. However, for the closely related isomer, Salicylidene-3-aminopyridine, the following ¹³C NMR data has been reported in DMSO-d₆. While not identical, it can provide an estimation of the expected chemical shifts.

Chemical Shift (δ, ppm)	Assignment (for Salicylidene-3-aminopyridine)
165.62	C-O (phenolic)
160.61	C=N (imine)
148.20	C in pyridine ring
145.00	C in pyridine ring
143.96	C in pyridine ring
134.23	C in benzene ring
132.96	C in benzene ring
128.41	C in pyridine ring
124.64	C in pyridine ring
119.86	C in benzene ring
119.79	C in benzene ring
117.17	C in benzene ring

Table 3: ¹³C NMR spectral data of Salicylidene-3-aminopyridine in DMSO-d₆.^[2]

Experimental Protocols

Synthesis of Salicylidene-2-aminopyridine

The synthesis of Salicylidene-2-aminopyridine is typically achieved through the condensation reaction of salicylaldehyde and 2-aminopyridine.^[3]

Materials:

- Salicylaldehyde (2.45 g, 20 mmol)
- 2-Aminopyridine (1.88 g, 20 mmol)
- Ethanol
- Formic acid (2 drops)
- Hexane

Procedure:

- A solution of 2-hydroxybenzaldehyde (salicylaldehyde) in 10 ml of ethanol is prepared.
- Two drops of formic acid are added to the salicylaldehyde solution.
- A solution of 2-aminopyridine in 10 ml of ethanol is prepared separately.
- The salicylaldehyde solution is added to the 2-aminopyridine solution.
- The resulting mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The solid product is collected by filtration.
- The crude product is recrystallized from an ethanol-hexane (1:1) mixture to yield pure Salicylidene-2-aminopyridine.^[1]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

- The IR spectrum of the synthesized compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

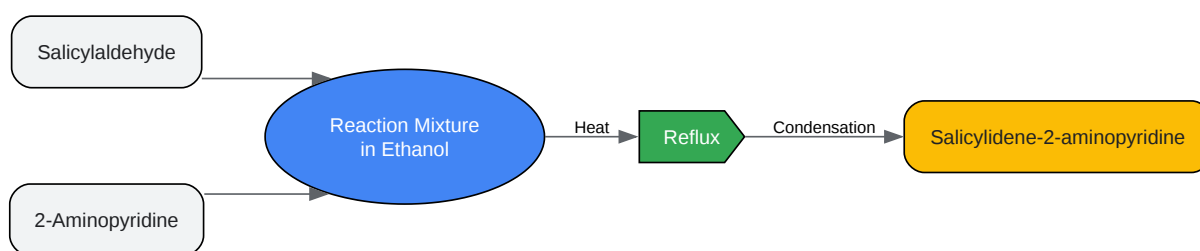
- The sample is typically prepared as a KBr pellet.
- The spectrum is recorded in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- The sample is dissolved in a suitable deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$).
- Tetramethylsilane (TMS) is used as an internal standard.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for Salicylidene-2-aminopyridine.



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Caption: Synthesis of Salicylidene-2-aminopyridine.

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References

- 1. Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. mdpi.com [mdpi.com]
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